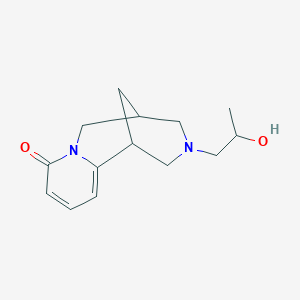
12-(2-Hydroxypropyl)-cytisine
Vue d'ensemble
Description
12-(2-Hydroxypropyl)-cytisine is a synthetic derivative of cytisine, an alkaloid found in several plant species, particularly in the seeds of the Laburnum anagyroides tree. Cytisine has been historically used for its pharmacological properties, particularly in smoking cessation therapies. The modification with a 2-hydroxypropyl group aims to enhance its solubility and bioavailability, potentially broadening its therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2-Hydroxypropyl)-cytisine typically involves the alkylation of cytisine with 2-hydroxypropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same basic principles but is scaled up with precise control over temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 12-(2-Hydroxypropyl)-cytisine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into a different functional group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of esters or sulfonates.
Applications De Recherche Scientifique
12-(2-Hydroxypropyl)-cytisine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxypropylation on the reactivity and solubility of alkaloids.
Biology: Investigated for its potential to interact with nicotinic acetylcholine receptors, similar to cytisine, making it a candidate for neurological studies.
Medicine: Explored for its potential use in smoking cessation therapies and as a lead compound for developing new drugs targeting nicotinic receptors.
Industry: Utilized in the development of novel pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 12-(2-Hydroxypropyl)-cytisine involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, it can mimic the effects of nicotine, thereby reducing the craving for nicotine in smokers. The hydroxypropyl group enhances its solubility and bioavailability, potentially improving its efficacy and reducing side effects.
Comparaison Avec Des Composés Similaires
Cytisine: The parent compound, used in smoking cessation.
Varenicline: A synthetic derivative of cytisine, marketed as a smoking cessation aid.
Nicotine: The primary addictive component of tobacco, which also targets nicotinic acetylcholine receptors.
Comparison: 12-(2-Hydroxypropyl)-cytisine is unique due to its enhanced solubility and bioavailability compared to cytisine. Unlike varenicline, which is a partial agonist, this compound may act as a full agonist at certain receptor subtypes, potentially offering different therapeutic benefits. Compared to nicotine, it provides a safer alternative for smoking cessation without the addictive properties.
Propriétés
IUPAC Name |
11-(2-hydroxypropyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)6-15-7-11-5-12(9-15)13-3-2-4-14(18)16(13)8-11/h2-4,10-12,17H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNGCQUAFFMFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2CC(C1)C3=CC=CC(=O)N3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397867 | |
| Record name | 12-(2-Hydroxypropyl)-cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29215-67-6 | |
| Record name | 1,2,3,4,5,6-Hexahydro-3-(2-hydroxypropyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29215-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-(2-Hydroxypropyl)-cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


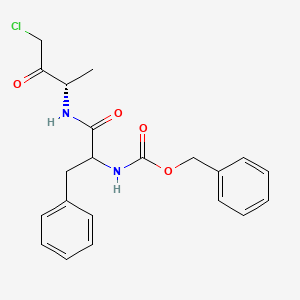
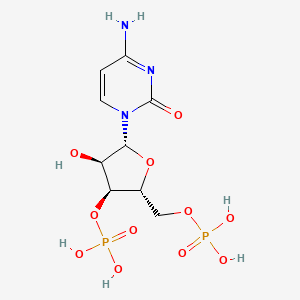
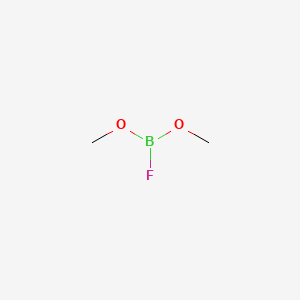
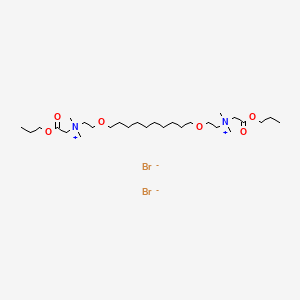

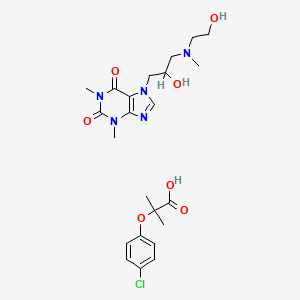
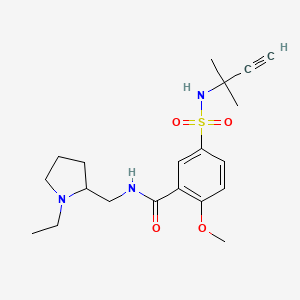


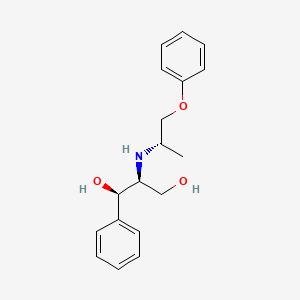
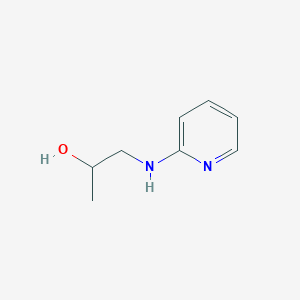
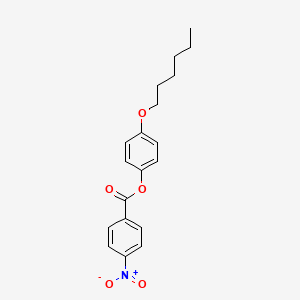
![3-Benzo[1,3]dioxol-5-yl-4-phenyl-butylamine](/img/structure/B1622939.png)
![[3-(2-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B1622941.png)
